molecular formula C9H14F2 B12838551 3,3-Difluoro-1-Hexylcyclopropene

3,3-Difluoro-1-Hexylcyclopropene

Cat. No.: B12838551
M. Wt: 160.20 g/mol
InChI Key: OULQZTAOIAEMSC-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-Hexylcyclopropene is an organofluorine compound characterized by the presence of two fluorine atoms attached to a cyclopropene ring, which is further substituted with a hexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-Hexylcyclopropene typically involves the [1 + 2] cycloaddition reaction of 1-iodoalkynes with difluorocarbene. Difluorocarbene can be generated from the decomposition of fluorosulfonyl difluoroacetate (FSO2CF2COOSiMe3) in the presence of sodium fluoride (NaF) at elevated temperatures (around 120°C) in a solvent such as diglyme . This reaction yields 3,3-difluoro-1-iodocyclopropenes, which can then be further functionalized to obtain the desired compound.

Industrial Production Methods: For industrial-scale production, the process involves similar reaction conditions but optimized for higher yields and scalability. The use of continuous flow reactors and advanced purification techniques such as rapid column chromatography can enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-1-Hexylcyclopropene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding cyclopropene oxides.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution at room temperature.

    Reduction: H2 gas with Pd/C catalyst under mild pressure.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products:

    Oxidation: Cyclopropene oxides.

    Reduction: Reduced cyclopropene derivatives.

    Substitution: Amino or thio-substituted cyclopropenes.

Scientific Research Applications

3,3-Difluoro-1-Hexylcyclopropene has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3,3-Difluoro-1-Hexylcyclopropene exerts its effects involves the interaction of its fluorine atoms with molecular targets. The high electronegativity of fluorine atoms can influence the electronic distribution within the molecule, affecting its reactivity and binding affinity to biological targets. This can lead to the modulation of enzymatic activity or receptor interactions, thereby exerting its biological effects .

Properties

Molecular Formula

C9H14F2

Molecular Weight

160.20 g/mol

IUPAC Name

3,3-difluoro-1-hexylcyclopropene

InChI

InChI=1S/C9H14F2/c1-2-3-4-5-6-8-7-9(8,10)11/h7H,2-6H2,1H3

InChI Key

OULQZTAOIAEMSC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC1(F)F

Origin of Product

United States

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